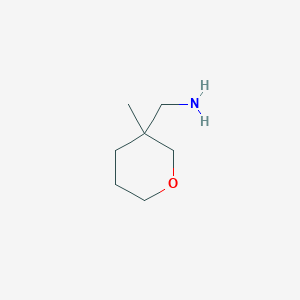

(3-Methyloxan-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyloxan-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-8)3-2-4-9-6-7/h2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPAHRMUGJBXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCOC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158760-03-2 | |

| Record name | (3-methyloxan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methyloxan 3 Yl Methanamine

Chemo- and Regioselective Synthesis Strategies for the Oxane Ring System

The formation of the oxane (tetrahydropyran) ring is a foundational step in the synthesis of (3-Methyloxan-3-yl)methanamine. Achieving this with high chemo- and regioselectivity is critical, especially when dealing with multifunctional precursor molecules. The choice of synthetic strategy often dictates which bonds are formed and in what order, thereby controlling the final substitution pattern.

Intramolecular cyclization is a primary strategy for forming cyclic ethers. For a 3,3-disubstituted oxane, a common approach involves the cyclization of a substituted 1,5-pentanediol (B104693) derivative. The regioselectivity is predetermined by the structure of the acyclic precursor. For instance, a Williamson ether synthesis-type reaction on a molecule containing a hydroxyl group and a leaving group at the appropriate positions (1 and 5) will selectively form the six-membered oxane ring over other potential ring sizes due to favorable reaction kinetics.

Another powerful method is the hetero-Diels-Alder reaction, a [4+2] cycloaddition that can construct the oxane ring in a single, highly controlled step. organic-chemistry.org The regioselectivity of this reaction is governed by the electronic properties of the diene and dienophile, allowing for the predictable synthesis of specific constitutional isomers.

The challenge of chemoselectivity arises when the precursor molecule contains multiple reactive sites. For example, a precursor to this compound might contain both the primary amine (or a precursor like a nitrile or azide) and the hydroxyl group necessary for cyclization. Protecting group strategies are often employed to mask the amine functionality while the oxane ring is formed, preventing unwanted side reactions. Alternatively, certain catalytic systems can selectively activate one functional group over another, obviating the need for protection-deprotection steps. The choice of reaction conditions, such as solvent and temperature, can also be used to control chemo- and regioselectivity in these transformations. urfu.rumdpi.com

Table 1: Comparison of Regioselective Oxane Synthesis Methods

| Method | Key Precursor | Mechanism | Selectivity Control | Reference |

|---|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | 5-Halo- or 5-tosyl-pentane-1-ol derivative | SN2 Cyclization | Precursor structure dictates regioselectivity. | acs.org |

| Hetero-Diels-Alder Reaction | Diene and Carbonyl Dienophile | [4+2] Cycloaddition | Electronic nature of reactants and catalysts. | organic-chemistry.org |

| Intramolecular Hydroalkoxylation | Pent-4-en-1-ol derivative | Metal-catalyzed addition of O-H across C=C | Catalyst and substrate control. | N/A |

Stereoselective Access to this compound

Since the C3 position of this compound is a quaternary stereocenter, controlling its absolute configuration is a significant synthetic challenge. Stereoselective methods are employed to produce a single enantiomer (a non-superimposable mirror image) of the target compound, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com For the synthesis of a chiral 3,3-disubstituted oxane, this could involve several approaches. One method is the catalytic asymmetric intramolecular hetero-Diels-Alder reaction, where a chiral Lewis acid catalyst coordinates to the reactants, creating a chiral environment that directs the cycloaddition to favor one enantiomeric product.

Another strategy involves the kinetic resolution of a racemic intermediate. For example, a racemic alcohol precursor to the oxane ring could be selectively acylated in the presence of a chiral catalyst and an acyl donor. This process preferentially acylates one enantiomer, allowing the two to be separated. The remaining unreacted enantiomer can then be cyclized to form the desired enantiopure oxane. The development of organocatalysis has provided new, metal-free options for such transformations, which can be more environmentally friendly. youtube.com

A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective alkylation that establishes the C3 quaternary center. For example, an Evans oxazolidinone auxiliary could be acylated with a fragment containing the oxane precursor backbone. williams.edu Subsequent diastereoselective alkylation with a methylating agent would be directed by the steric bulk of the auxiliary. williams.edu Cleavage of the auxiliary would then yield an enantiomerically enriched carboxylic acid derivative, which could be further transformed into the target aminomethyl group.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Auxiliary Type | Example | Typical Application | Key Feature | Reference |

|---|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Aldol reactions, Alkylations | Forms a rigid chelated transition state directing alkylation. | williams.edu |

| Camphorsultam | Oppolzer's Sultam | Diels-Alder reactions, Alkylations | Highly crystalline derivatives aid in purification. | wikipedia.org |

| Pseudoephedrine | Myers' Amides | Alkylation of α-amino acids | Forms a stable lithium chelate. | wikipedia.org |

| tert-Butanesulfinamide | Ellman's Sulfinamide | Synthesis of chiral amines | Reacts with ketones/aldehydes to form sulfinimines, which are then reduced diastereoselectively. | wikipedia.org |

When a molecule already contains one or more stereocenters, the formation of a new stereocenter can be influenced by the existing ones, a phenomenon known as diastereoselective control. In the synthesis of the oxane ring, if the precursor chain already possesses chirality, the cyclization step can proceed with a preference for one diastereomer over another.

This substrate-controlled diastereoselectivity is often rationalized using models of the transition state, where steric and electronic interactions favor the formation of the thermodynamically more stable product. Catalyst control can also be used to override or enhance substrate control, allowing for the selective synthesis of either diastereomer from the same starting material by simply changing the catalyst. researchgate.netrsc.org This provides a powerful and flexible approach to complex stereochemical challenges. nih.gov

Development of Sustainable and Green Synthesis Protocols

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govarkat-usa.org The development of green protocols for synthesizing this compound aligns with these principles.

Strategies include the use of aqueous reaction media, which reduces reliance on volatile organic solvents. researchgate.net Microwave-assisted synthesis can also be employed to dramatically reduce reaction times and energy consumption. researchgate.net A key goal is to design synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. Catalytic methods, including those discussed for stereoselectivity, are inherently greener than stoichiometric reactions as they reduce waste. nottingham.edu.cn

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. nih.gov Enzymes operate under mild conditions (room temperature and neutral pH), are highly selective, and are biodegradable. mdpi.com

For the synthesis of this compound, enzymes could be employed for key transformations. For instance, the chiral amine functionality could be installed using a transaminase or an imine reductase/reductive aminase. mdpi.comresearchgate.net A transaminase can convert a ketone precursor into a chiral amine with high enantiomeric excess, using an amino donor. frontiersin.org Alternatively, an imine reductase can asymmetrically reduce an imine, formed from the corresponding ketone and ammonia (B1221849), to produce the target amine. nih.gov These enzymatic methods provide direct access to enantiopure amines, often avoiding the need for protecting groups or chiral auxiliaries. nih.gov

Table 3: Comparison of Synthetic Routes to Chiral Amines

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis (e.g., Transaminase) |

|---|---|---|

| Stereocontrol | Often requires chiral auxiliaries or resolution. | Excellent enantioselectivity from a single enzyme. |

| Reaction Conditions | Can require high temperatures, pressures, and harsh reagents. | Mild conditions (ambient temp, neutral pH, aqueous media). |

| Waste Generation | Can generate significant stoichiometric byproducts. | Minimal waste; enzyme is a catalyst. |

| Precursor | Varies (e.g., alkyl halides, alcohols). | Prochiral ketone or aldehyde. |

| Reference | williams.edu | mdpi.comfrontiersin.org |

Solvent-Free Reaction Conditions and Waste Minimization

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact and improve the safety and cost-effectiveness of chemical processes. In the synthesis of this compound, the direct catalytic amination of (3-Methyloxan-3-yl)methanol represents a highly atom-economical approach. This transformation, often employing a "hydrogen borrowing" or "hydrogen autotransfer" strategy, generates water as the sole theoretical byproduct, thereby minimizing waste from the outset. rsc.orgresearchgate.netmdpi.com

Catalytic Systems for Solvent-Free Amination:

Several catalytic systems have shown promise for the direct amination of alcohols under solvent-free or minimal-solvent conditions. elsevierpure.com Ruthenium-based catalysts, in particular, have demonstrated high efficacy. For instance, a ruthenium pincer complex has been shown to catalyze the direct amination of various alcohols with ammonia in the absence of a solvent. elsevierpure.comnih.gov These reactions are typically conducted under elevated temperatures and pressures to facilitate the reaction between the gaseous ammonia and the liquid alcohol substrate.

Nickel-based heterogeneous catalysts also present a viable and more economical alternative for the amination of alcohols. researchgate.netmdpi.com These catalysts are advantageous for industrial applications due to their robustness, ease of separation from the reaction mixture, and potential for recycling, which further contributes to waste reduction. researchgate.net

Waste Minimization Strategies:

Beyond the adoption of solvent-free conditions, several other strategies contribute to minimizing waste in the synthesis of this compound:

Process Intensification: Continuous flow reactors offer significant advantages over traditional batch processes by enabling better control over reaction parameters, leading to higher yields and selectivities, and minimizing the volume of waste generated per unit of product. core.ac.uk

In-situ Product Separation: Integrating separation techniques within the reaction setup can help to remove the product as it is formed, shifting the reaction equilibrium towards higher conversions and reducing the need for extensive downstream purification steps that generate additional waste.

The following table summarizes key findings from research on analogous solvent-free amination reactions, providing insights into the potential conditions for the synthesis of this compound.

| Catalyst System | Substrate (Alcohol) | Amine Source | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Byproducts | Reference |

| Ru-Pincer Complex | 1-Octanol | Ammonia | 135 | 20 | 24 | 95 | Water, Secondary Amine | elsevierpure.com |

| Ni/Al2O3 | Benzyl Alcohol | Ammonia | 160 | 12 | 12 | 92 | Water, Toluene | researchgate.net |

| Ru/C | Cyclohexylmethanol | Ammonia | 150 | 30 | 16 | 88 | Water, Dicyclohexylmethylamine | mdpi.com |

Scale-Up Considerations and Process Optimization for Industrial Feasibility

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. For the production of this compound, key considerations revolve around the catalytic amination of (3-Methyloxan-3-yl)methanol.

Key Scale-Up Challenges and Optimization Strategies:

Heat and Mass Transfer: The amination of alcohols is often an exothermic process. On a large scale, efficient heat removal is critical to prevent thermal runaways and maintain optimal reaction temperatures for selectivity. Similarly, ensuring efficient mass transfer between the gaseous ammonia, the liquid alcohol, and the solid catalyst surface is crucial for achieving high reaction rates. The design of the reactor, including agitation and heat exchange systems, is a critical factor.

Reaction Kinetics and Process Modeling: A thorough understanding of the reaction kinetics is essential for process optimization and reactor design. Kinetic studies can help to determine the optimal operating conditions (temperature, pressure, reactant concentrations, catalyst loading) to maximize the yield of the desired primary amine while minimizing the formation of secondary and tertiary amine byproducts. core.ac.uk Process modeling and simulation can be used to predict the performance of a large-scale reactor and to identify potential operational issues before they arise.

Continuous vs. Batch Processing: Continuous flow manufacturing is increasingly being adopted in the pharmaceutical and fine chemical industries due to its potential for improved safety, consistency, and efficiency. enamine.net For the synthesis of this compound, a continuous process using a packed-bed reactor with a heterogeneous catalyst could offer significant advantages over a traditional batch process, including better temperature control, higher throughput, and reduced waste generation. enamine.net

The following table outlines critical parameters and their optimization goals for the industrial-scale synthesis of this compound.

| Parameter | Optimization Goal | Rationale for Industrial Feasibility |

| Catalyst | High activity, selectivity, and stability; easy to separate and recycle. | Reduces catalyst cost and waste; simplifies downstream processing. |

| Temperature | Lowest possible temperature for sufficient reaction rate and high selectivity. | Minimizes energy consumption and reduces the risk of side reactions. |

| Pressure | Optimal pressure for ammonia solubility and reaction rate. | Balances reaction efficiency with the capital and operational costs of high-pressure equipment. |

| Reactant Ratio | Slight excess of ammonia to favor primary amine formation. | Maximizes the yield of the desired product and minimizes the formation of secondary and tertiary amines. |

| Residence Time | Minimized to achieve high conversion while maximizing throughput. | Increases the productivity of the reactor and reduces the overall process time. |

| Solvent | Solvent-free or use of a recyclable, green solvent. | Reduces environmental impact, improves process safety, and lowers solvent-related costs. |

Mechanistic Investigations of Reactions Involving 3 Methyloxan 3 Yl Methanamine

Stereochemical Dynamics in Reactions of the Methanamine Moiety

There is no available research that specifically investigates the stereochemical dynamics of reactions involving the methanamine moiety of (3-Methyloxan-3-yl)methanamine. The chiral center at the 3-position of the oxane ring suggests that stereochemistry could play a significant role in its reactions. However, without experimental or computational studies, any discussion of stereochemical outcomes, such as retention, inversion, or racemization at the chiral center during reactions, would be purely speculative.

Kinetics and Thermodynamic Studies of Key Synthetic Transformations

A search for kinetic and thermodynamic data for synthetic transformations involving this compound yielded no specific results. There are no published studies detailing reaction rates, activation energies, or the thermodynamic favorability of reactions such as its synthesis or subsequent transformations.

Computational Chemistry Approaches to Reaction Mechanism Verification

No computational studies specifically modeling the reaction mechanisms of this compound were found. While computational chemistry is a powerful tool for verifying reaction mechanisms, it does not appear to have been applied to this particular compound in the available literature. Therefore, there are no computational data to support or elucidate any proposed reaction pathways.

Synthetic Transformations and Derivatization of 3 Methyloxan 3 Yl Methanamine

Synthesis of Novel Heterocyclic Scaffolds Utilizing (3-Methyloxetan-3-yl)methanamine (B121042) as a Precursor

While the primary application of (3-methyloxetan-3-yl)methanamine in the literature is as a side chain appended to larger core structures, its inherent reactivity presents possibilities for its use in the construction of novel heterocyclic systems. The primary amine serves as a key functional handle for cyclization reactions. General synthetic routes to common heterocycles, such as pyrimidines, pyridines, and imidazoles, often involve the condensation of a primary amine with a suitable precursor.

For instance, the synthesis of pyrimidine (B1678525) derivatives can be achieved through the reaction of an amine with α,β-unsaturated ketones. This approach, known as the Claisen-Schmidt condensation followed by cyclization, could potentially be adapted to utilize (3-methyloxetan-3-yl)methanamine. Similarly, pyridinone derivatives can be synthesized from the reaction of β-enamino esters with active methylene (B1212753) compounds, a transformation where (3-methyloxetan-3-yl)methanamine could serve as the amine source for the enamino ester precursor. The construction of substituted imidazoles can be accomplished via various methods, including the van Leusen imidazole (B134444) synthesis, which involves the reaction of an imine with tosylmethyl isocyanide (TosMIC). An imine derived from (3-methyloxetan-3-yl)methanamine could be a viable substrate in this reaction.

Although specific examples of these cyclizations with (3-methyloxetan-3-yl)methanamine leading to novel heterocyclic scaffolds incorporating the oxetane (B1205548) ring are not extensively documented in publicly available literature, the fundamental principles of heterocyclic chemistry suggest these pathways are synthetically feasible.

Functionalization Strategies for Tailored Derivatives

The primary amine of (3-methyloxetan-3-yl)methanamine is readily functionalized, allowing for the synthesis of a wide array of derivatives. Common transformations include the formation of amides, ureas, and sulfonamides, which are prevalent functional groups in many biologically active molecules.

Amide Bond Formation: Standard peptide coupling conditions are effective for the acylation of (3-methyloxetan-3-yl)methanamine. For example, in the synthesis of pyrrolo carboxamide modulators of the orphan nuclear receptor RORγ, (3-methyloxetan-3-yl)methanamine is coupled with a carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a base. nih.gov

Urea (B33335) Formation: The reaction of (3-methyloxetan-3-yl)methanamine with isocyanates provides a straightforward route to urea derivatives. This strategy has been employed in the synthesis of novel carnosic acid derivatives with anticancer activity. chemrxiv.org An isocyanate precursor is reacted with (3-methyloxetan-3-yl)methanamine to yield the corresponding urea-containing compound. chemrxiv.org

Sulfonamide Synthesis: Sulfonamides are another important class of derivatives that can be prepared from (3-methyloxetan-3-yl)methanamine. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This functionalization has been utilized in the development of apoptosis-inducing agents for potential cancer therapy. acs.org

The following table summarizes these key functionalization strategies:

| Derivative Type | Reagents and Conditions | Application Example |

| Amide | Carboxylic acid, HATU, DIPEA, DMF | RORγ modulators nih.gov |

| Urea | Isocyanate, THF | Anticancer carnosic acid derivatives chemrxiv.org |

| Sulfonamide | Sulfonyl chloride, Base | Apoptosis-inducing agents acs.org |

Multi-Component Reactions Incorporating the (3-Methyloxetan-3-yl)methanamine Scaffold

Multi-component reactions (MCRs) are powerful tools in drug discovery for rapidly generating molecular complexity from simple starting materials. The primary amine of (3-methyloxetan-3-yl)methanamine makes it a suitable component for a variety of MCRs. While specific examples detailing the use of (3-methyloxetan-3-yl)methanamine in well-known MCRs like the Ugi or Passerini reactions are not prevalent in the literature, the incorporation of oxetane-containing building blocks in such reactions is a recognized strategy in medicinal chemistry. acs.org

The participation of primary amines in these reactions is well-established. For instance, in the Ugi four-component reaction, a primary amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid combine to form a bis-amide. (3-Methyloxetan-3-yl)methanamine could readily serve as the amine component in this transformation, leading to the incorporation of the 3-methyl-3-aminomethyl oxetane scaffold into a diverse range of complex molecules. The oxetane moiety can impart desirable properties such as increased polarity and three-dimensionality to the resulting MCR products. acs.org

Development of Libraries of Analogs for High-Throughput Screening Applications

The amenability of (3-methyloxetan-3-yl)methanamine to various functionalization strategies makes it an ideal building block for the creation of compound libraries for high-throughput screening (HTS). In drug discovery, HTS campaigns are used to rapidly assess the biological activity of large numbers of compounds against a specific target.

The synthesis of libraries based on the (3-methyloxetan-3-yl)methanamine scaffold can be achieved through parallel synthesis techniques. By reacting the parent amine with a diverse set of building blocks such as carboxylic acids, isocyanates, and sulfonyl chlorides, a large number of analogs can be generated efficiently. For example, a library of amides can be created by coupling (3-methyloxetan-3-yl)methanamine with a collection of different carboxylic acids. Similarly, a library of ureas can be synthesized from a diverse set of isocyanates.

The use of (3-methyloxetan-3-yl)methanamine in the synthesis of a selective kappa opioid receptor (KOR) antagonist highlights its utility in generating focused libraries for lead optimization. semanticscholar.orgnih.gov In this context, various amine tails, including the (3-methyloxetan-3-yl)methanamine moiety, were explored to optimize the pharmacokinetic and pharmacodynamic properties of the lead compound. semanticscholar.orgnih.gov This approach demonstrates how libraries of analogs containing the (3-methyloxetan-3-yl)methanamine scaffold can be systematically evaluated to identify compounds with improved therapeutic potential.

Lack of Publicly Available Research on the Medicinal and Pharmaceutical Applications of (3-Methyloxan-3-yl)methanamine

Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the specific applications of the chemical compound this compound in medicinal and pharmaceutical chemistry. The requested detailed analysis, including its use as a core scaffold for bioactive compound design, structure-activity relationship (SAR) studies of its derivatives, and its role in the development of target-specific inhibitors, could not be completed due to the absence of relevant research findings.

The performed searches aimed to uncover data related to:

This compound as a Core Scaffold: No literature was found that discusses the use of this compound as a central chemical framework in ligand design, scaffold-hopping strategies, or for the development of prodrugs. While general principles of scaffold hopping and prodrug design are well-documented for other compounds, their specific application to this particular molecule is not described in the available resources.

Structure-Activity Relationship (SAR) Studies: There are no published SAR studies for derivatives of this compound. Consequently, information regarding key pharmacophoric elements and strategies for optimizing the biological activities of compounds containing this substructure is not available. While a study on a related 3,6-disubstituted tetrahydropyran (B127337) derivative was identified, its structural differences from this compound are significant, making any extrapolation of its SAR data inappropriate and scientifically unsound in the context of this specific inquiry.

Target-Specific Inhibitors or Modulators: No research articles or patents were identified that describe the development of inhibitors or modulators for specific biological targets that incorporate the this compound substructure.

The absence of scientific data pertaining to this compound in the field of medicinal chemistry prevents the generation of a scientifically accurate and informative article as per the requested outline. The compound may be a novel or proprietary entity with research that is not yet in the public domain, or it may not have been extensively investigated for its therapeutic potential. Therefore, a detailed discussion on its applications in drug discovery and development cannot be provided at this time.

Applications in Medicinal and Pharmaceutical Chemistry

Integration of (3-Methyloxan-3-yl)methanamine in Modern Drug Discovery Pipelines

The incorporation of novel chemical motifs is a cornerstone of modern drug discovery, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents. Among the emerging structural units, small, strained heterocyclic rings have garnered significant attention. This compound, a building block featuring a 3,3-disubstituted oxane ring, is increasingly being integrated into drug discovery pipelines to enhance the properties of lead compounds. This strategic incorporation allows for the fine-tuning of physicochemical and metabolic characteristics, ultimately influencing a candidate's clinical success.

The utility of this compound stems from the inherent properties of the oxane ring system. This four-membered ether introduces a significant degree of three-dimensionality to otherwise planar molecules. This increase in sp³ character is a well-established strategy to improve target selectivity and reduce off-target effects by enabling more specific interactions within the binding pocket of a biological target. Furthermore, the polar oxygen atom within the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and modulating lipophilicity.

One of the primary applications of this compound in drug discovery is as a bioisosteric replacement for less favorable functional groups. For instance, it can serve as a substitute for a gem-dimethyl group, imparting polarity and reducing lipophilicity without a significant increase in molecular weight. This strategic replacement can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. The 3-methyl and aminomethyl substitution pattern on the oxane ring offers synthetic handles for straightforward incorporation into a variety of molecular scaffolds.

The integration of this compound into drug discovery workflows often occurs during the lead optimization phase. Once a hit compound with promising biological activity is identified, medicinal chemists employ a range of structural modifications to enhance its drug-like properties. The introduction of the this compound moiety is a tactical move to address common challenges such as poor solubility, high metabolic turnover, or undesirable lipophilicity.

The impact of incorporating this building block can be systematically evaluated through a series of in vitro and in vivo assays. Key parameters that are typically assessed are summarized in the table below, illustrating the potential improvements that drive the use of this compound in drug discovery pipelines.

| Property Assessed | Rationale for Assessment | Potential Impact of this compound |

| Aqueous Solubility | Crucial for absorption and distribution. | The polar oxane ring can enhance solubility. |

| Lipophilicity (LogP/LogD) | Influences permeability, metabolism, and toxicity. | Can decrease lipophilicity compared to carbocyclic analogs. |

| Metabolic Stability | Determines the half-life and dosing regimen. | The stable oxane ring can block metabolic hotspots. |

| Permeability | Affects absorption across biological membranes. | Can be modulated by balancing polarity and lipophilicity. |

| Plasma Protein Binding | Impacts the free drug concentration. | Changes in lipophilicity can alter protein binding. |

| hERG Inhibition | A key indicator of potential cardiotoxicity. | Increased polarity may reduce hERG liability. |

A hypothetical case study illustrating the integration of this building block is presented below. A lead compound in a kinase inhibitor program exhibited potent enzymatic activity but was hampered by poor solubility and rapid metabolism.

| Compound | Structure | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Microsomal Half-life (min) |

| Lead Compound | R-CH₂-C(CH₃)₂-NH₂ | 5 | <1 | 10 |

| Analog 1 | R-CH₂-(3-Methyloxan-3-yl)methanamine | 8 | 50 | 45 |

In this example, the replacement of the gem-dimethyl group with the this compound moiety resulted in a slight decrease in potency, which is often an acceptable trade-off for the significant improvements in solubility and metabolic stability. This type of data-driven optimization is central to modern drug discovery.

Applications in Materials Science and Polymer Chemistry

Incorporation of (3-Methyloxan-3-yl)methanamine into Polymer Architectures

There is no available information on the synthesis of functionalized monomers derived from this compound. Consequently, there are no research findings on how this compound could be used to tailor polymer properties through crosslinking and chain extension. While the primary amine group on this compound suggests its potential as a monomer or a modifying agent in polymer synthesis, no studies have been published to confirm or explore this potential.

Role in the Design of Organic Electronic and Optoelectronic Materials

No investigations into the charge transport characteristics of materials containing this compound have been documented. As a result, there is no data on its potential applications in light-emitting diodes (OLEDs) and photovoltaic devices. The unique combination of a cyclic ether and a primary amine could theoretically influence the electronic properties of a material, but this has not been experimentally verified.

Self-Healing Polymers and Responsive Materials Incorporating this compound Moieties

The integration of this compound and related oxetane-containing compounds into polymer structures is a promising strategy for the development of advanced materials with self-healing capabilities and responsiveness to external stimuli. The inherent ring strain of the four-membered oxetane (B1205548) ring is a key feature exploited in these applications. acs.org When a polymer matrix incorporating these moieties is mechanically damaged, the oxetane rings can be induced to open, creating reactive ends that can form new covalent bonds to repair the damaged area. researchgate.net

One notable example of this approach is the development of oxetane-substituted chitosan-polyurethane (OXE-CHI-PUR) networks that exhibit self-repairing characteristics upon exposure to ultraviolet (UV) light. researchgate.netrsc.org In these systems, the mechanical damage triggers the opening of the oxetane rings. The subsequent UV-initiated repair process involves the activation of dormant oxonium ions which then react with accessible and reactive macromolecular ends resulting from the damage. rsc.org This leads to the formation of new carbon-oxygen-carbon (–C–O–C–) bonds, effectively crosslinking the fragmented network and healing the material. rsc.org

The efficiency and success of the self-healing process are highly dependent on the localized chemical environment. For instance, in the OXE-CHI-PUR networks, a precisely controlled acidic environment (pH = 6.8) is crucial for inducing the cationic ring-opening of the oxetane. rsc.org Deviations from this optimal pH can have adverse effects, potentially leading to an expansion of the damaged area rather than repair. rsc.org

Upon successful healing, the material can recover its original properties to a significant extent. For example, after mechanical damage, the glass transition temperature (Tg) within the scratch of an OXE-CHI-PUR network is observed to decrease. Following the self-repair process, a scar is formed, and the Tg is recovered, indicating the restoration of the material's thermomechanical properties. rsc.org

The versatility of oxetane chemistry allows for its incorporation into a variety of polymer backbones, suggesting that this compound, with its reactive amine group, could be a valuable monomer for creating novel self-healing polymers such as polyamides and polyimides, in addition to polyurethanes. The fundamental principles of oxetane ring-opening chemistry provide a robust foundation for designing a new generation of smart materials capable of self-repair.

The following table summarizes key findings from research on oxetane-based self-healing polymers:

| Feature | Observation in Oxetane-Substituted Chitosan-Polyurethane (OXE-CHI-PUR) Networks |

| Healing Mechanism | UV-initiated cationic ring-opening of oxetane moieties following mechanical damage. rsc.org |

| Chemical Reaction | Formation of new –C–O–C– bonds, leading to intermolecular crosslinking. rsc.org |

| Critical Condition | Requires a controlled acidic environment (pH = 6.8) for effective healing. rsc.org |

| Property Recovery | The glass transition temperature (Tg) within the damaged area is recovered upon healing. rsc.org |

Computational Chemistry and Molecular Modeling of 3 Methyloxan 3 Yl Methanamine

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the three-dimensional structure of (3-Methyloxan-3-yl)methanamine and its influence on physical and biological properties. The oxane ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable for six-membered rings. nih.gov The presence of a methyl and a methanamine group at the C3 position introduces significant steric and electronic considerations that influence the preferred conformation and the rotational barriers of the substituents.

Potential Energy Surface (PES) mapping provides a comprehensive landscape of the energy of the molecule as a function of its geometric parameters. libretexts.orglibretexts.org For this compound, the PES would be mapped by systematically varying key dihedral angles, such as those involving the C-C-N-H and C-O-C-C bonds, and calculating the corresponding single-point energies. This allows for the identification of local and global energy minima, corresponding to stable conformers, and the transition states that connect them. visualizeorgchem.comemory.edu Advanced computational methods like Density Functional Theory (DFT) are often employed for these calculations to ensure accuracy. beilstein-journals.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C2-C3-C(amine)-N) | Relative Energy (kcal/mol) |

| Chair (Equatorial Amine) | 180° | 0.00 |

| Chair (Axial Amine) | 60° | 1.5 |

| Twist-Boat | 120° | 5.8 |

| Boat | 0° | 7.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on DFT and ab initio methods, provide detailed information about the electronic structure of this compound. superfri.org These studies can elucidate the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential.

Reactivity descriptors derived from these calculations, such as the HOMO-LUMO gap, ionization potential, electron affinity, and Fukui functions, are invaluable for predicting the molecule's reactivity. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. The electrostatic potential map can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), guiding the prediction of sites for chemical reactions. For instance, the nitrogen atom of the amine group is expected to be a primary nucleophilic center.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Ionization Potential | 8.5 eV |

| Electron Affinity | -1.2 eV |

| Dipole Moment | 2.1 D |

Note: These values are hypothetical and serve as examples of typical outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in different environments, particularly in solution. mdpi.com By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences its conformation and dynamics. nih.govresearcher.life

These simulations are also crucial for understanding intermolecular interactions. mdpi.com For example, MD can be used to study how this compound interacts with other molecules, such as biological macromolecules or other solvent components. This is particularly important for predicting its behavior in complex biological systems and for designing molecules with specific binding properties. The simulations can provide information on hydrogen bonding patterns, hydrophobic interactions, and other non-covalent forces that govern molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For this compound, a QSAR study would involve synthesizing or computationally generating a library of derivatives with systematic variations in their structure.

By calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for each derivative and correlating them with experimentally determined biological activities, a predictive QSAR model can be developed. crpsonline.comresearchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. dntb.gov.ua

Virtual Screening and Ligand-Based Drug Design Utilizing this compound Substructures

The this compound scaffold can be used as a starting point for ligand-based drug design. nih.govnih.govscienceopen.com In the absence of a known 3D structure of the biological target, methods like pharmacophore modeling and 3D-QSAR can be employed. youtube.com A pharmacophore model can be generated based on a set of active molecules containing the this compound substructure, defining the essential spatial arrangement of chemical features required for biological activity. researchgate.net

This pharmacophore model can then be used for virtual screening of large chemical databases to identify new compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing compounds for experimental testing.

Advanced Analytical Characterization Techniques for 3 Methyloxan 3 Yl Methanamine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. nih.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident assignment of a molecular formula. For (3-Methyloxan-3-yl)methanamine (C7H15NO), the expected exact mass of its protonated form, [M+H]+, can be calculated and compared against the experimentally measured value to confirm its identity.

In addition to molecular formula confirmation, mass spectrometry provides critical structural information through the analysis of fragmentation patterns. The fragmentation of this compound is predictable based on the established fragmentation rules for aliphatic amines and cyclic ethers. whitman.edumiamioh.eduscribd.com The primary amine group typically directs fragmentation through alpha-cleavage, which is the cleavage of the bond beta to the nitrogen atom. whitman.eduyoutube.com This process results in the formation of a stable iminium ion. The oxane ring can also undergo cleavage, leading to characteristic fragment ions.

A plausible fragmentation pathway would involve:

Alpha-cleavage: Loss of the C2-C3 bond from the oxane ring, leading to a resonance-stabilized iminium ion. The base peak in the mass spectrum of a primary amine often results from this β-bond cleavage. whitman.edu

Ring Cleavage: Fragmentation of the oxane ring itself, potentially through the loss of small neutral molecules like ethylene (B1197577) or formaldehyde, which is a common pathway for cyclic ethers. whitman.edu

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Proposed Structure | Calculated m/z | Relative Abundance |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 | Moderate |

| [M-NH₃]⁺ | C₇H₁₂O⁺ | 112.0883 | Low |

| [C₆H₁₂O]⁺ | Loss of CH₂NH₂ | 100.0883 | Moderate |

| [CH₄N]⁺ | CH₂=NH₂⁺ | 30.0338 | High (Potential Base Peak) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. ox.ac.uk Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework.

For this compound, the ¹H NMR spectrum would show distinct signals for the methyl group, the aminomethyl protons, and the methylene (B1212753) protons of the oxane ring. The chemical shifts of protons on carbons adjacent to the ether oxygen are expected to be downfield (typically 3.3-4.0 ppm) compared to standard alkane protons. libretexts.orgscribd.com Similarly, the protons on the carbon adjacent to the nitrogen atom would also be deshielded (typically 2.3-3.0 ppm). libretexts.org The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to heteroatoms (oxygen and nitrogen) will appear at lower field values (higher ppm). oregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

While standard 1D and 2D NMR techniques (like COSY and HSQC) can confirm the connectivity, more advanced methods such as the Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to investigate the stereochemistry by measuring through-space interactions between protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~1.1 | Singlet (s) | 3H |

| -NH₂ | ~1.5 (broad) | Singlet (s) | 2H |

| -CH₂-NH₂ | ~2.7 | Singlet (s) | 2H |

| Oxane -CH₂- (positions 2, 4) | ~1.6-1.8 | Multiplet (m) | 4H |

| Oxane -CH₂-O- (positions 6, 5) | ~3.5-3.7 | Multiplet (m) | 4H |

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~25 |

| Quaternary C (C3) | ~35 |

| -CH₂-NH₂ | ~50 |

| Oxane C (positions 2, 4) | ~30-40 |

| Oxane C-O (positions 5, 6) | ~65-75 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. jascoinc.com These two techniques are often complementary.

For this compound, FT-IR spectroscopy is expected to show characteristic absorptions for the primary amine and the cyclic ether. Primary amines typically exhibit two N-H stretching bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comrockymountainlabs.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of aliphatic amines appears in the 1020-1250 cm⁻¹ range. libretexts.orglibretexts.org The prominent C-O-C stretching of the cyclic ether would be visible as a strong band between 1050 and 1150 cm⁻¹. libretexts.org

Raman spectroscopy would also detect these vibrations, but with different intensities. Generally, what is strong in Raman is weak in IR, and vice-versa. jascoinc.com The symmetric C-O-C stretch and C-C backbone vibrations are often more intense in the Raman spectrum, while the polar N-H and C-O bonds give rise to strong IR absorptions.

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium | Weak |

| C-H Stretch (aliphatic) | 2850-2960 | Strong | Strong |

| N-H Bend (scissoring) | 1580-1650 | Medium-Strong | Weak |

| C-O-C Stretch (asymmetric) | 1050-1150 | Strong | Medium |

| C-N Stretch | 1020-1250 | Medium-Weak | Medium |

| N-H Wag | 665-910 (broad) | Medium-Strong | Very Weak |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. rigaku.comazolifesciences.com This technique provides an unambiguous and highly precise measurement of atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated. excillum.com

For this compound, a successful crystallographic analysis would require the growth of a suitable single crystal. nih.gov The resulting structure would definitively confirm the connectivity of the atoms and provide the absolute configuration of the chiral center at the C3 position. Furthermore, the analysis would reveal details about the conformation of the oxane ring (e.g., chair conformation) and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the primary amine group.

Table 5: Structural Information Obtainable from X-ray Crystallography

| Parameter | Type of Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-N). |

| Bond Angles | Angles between three connected atoms (e.g., C-O-C, C-C-N). |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at the chiral center. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions. |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Chiral Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any impurities or byproducts. iltusa.com Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for purity assessment. alwsci.comtricliniclabs.com

The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. drawellanalytical.com this compound is likely volatile enough for GC analysis, where a flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. alwsci.com For HPLC analysis, the compound lacks a strong UV chromophore, which would necessitate the use of alternative detection methods like mass spectrometry (LC-MS), evaporative light scattering detection (ELSD), or derivatization with a UV-active agent. nih.gov

Since this compound is a chiral molecule, the separation of its enantiomers is a critical aspect of its characterization, particularly for pharmaceutical applications. yakhak.org This can be achieved using chiral chromatography. Chiral stationary phases (CSPs) are available for both HPLC and GC. nih.govhplc.sk For HPLC, polysaccharide-based CSPs are commonly used for the separation of amines. nih.gov For GC, chiral separations can often be achieved using cyclodextrin-based stationary phases, sometimes requiring derivatization of the amine to improve volatility and selectivity. nih.govwiley.com

Table 6: Hypothetical HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Mass Spectrometer (MS) or ELSD |

| Injection Volume | 5 µL |

| Expected Retention Time | Dependent on gradient, likely early eluting due to polarity |

Patent Landscape and Intellectual Property Analysis Pertaining to 3 Methyloxan 3 Yl Methanamine

Analysis of Patent Trends and Novelty Claims for Oxane-Based Amines

The patenting of small molecules containing saturated oxygen heterocycles, such as oxetanes and oxanes, has seen a surge in recent years, particularly within the pharmaceutical and medicinal chemistry sectors. acs.orgnih.gov This trend is largely driven by the recognition that these motifs can significantly enhance the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity. acs.orgnih.gov Consequently, the incorporation of an oxane ring, as seen in (3-Methyloxan-3-yl)methanamine, is a strategic approach to generating novel chemical entities with potentially improved "drug-like" characteristics. nih.gov

Novelty in patents for oxane-based amines is typically asserted in several ways:

Composition of Matter Claims: These are the most common and powerful types of claims, covering the novel chemical structure itself. For a compound like this compound, a patent could claim the specific molecule, or more broadly, a Markush structure encompassing a range of substitutions on the oxane ring or the amine functionality.

Process Claims: Given that the synthesis of substituted oxanes can be non-trivial, patents are often filed to protect novel and efficient synthetic routes. For instance, a patent might claim a specific multi-step synthesis for producing 3-substituted oxane amines with high yield and purity, which could be a significant barrier to entry for competitors. google.comgoogle.com

Method of Use Claims: These patents claim the use of a compound for a specific application, such as the treatment of a particular disease. Even if the compound itself is known, a new therapeutic use can be patented.

Formulation Claims: Novel pharmaceutical compositions containing an oxane-based amine, perhaps to improve bioavailability or stability, can also be the subject of patent protection. google.comgoogle.com

A key driver for the increased interest in oxetane (B1205548) and oxane moieties is their role as bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups. acs.orgnih.gov This strategy allows for the modification of existing drug scaffolds to create new intellectual property and potentially overcome limitations of the parent molecule. nih.gov The introduction of an oxetane ring has been shown to modulate the basicity of nearby amine groups, a property that can be fine-tuned to optimize drug-receptor interactions and pharmacokinetic profiles. nih.gov

The table below summarizes representative patent trends for related oxane and oxetane amine derivatives, highlighting the focus on synthetic methods and pharmaceutical applications.

| Patent/Application Number | Assignee/Applicant | Focus of the Patent | Relevance to this compound |

| EP4194446A1 | Not specified | A method for preparing oxetan-2-ylmethanamine with high yield and safety, avoiding hazardous reagents. google.com | Highlights the importance of novel synthetic routes for substituted oxane/oxetane amines as a key area for patenting. |

| CN117903088A | Not specified | A preparation method for (S)-oxetane-2-methylamine, emphasizing low-cost raw materials and high chiral purity. google.com | Indicates that stereospecific synthesis of these compounds is a valuable and patentable aspect. |

| US11345677B2 | Agios Pharmaceuticals, Inc. | Cocrystals of a drug substance, which could include oxane-containing compounds, and their use in pharmaceutical compositions. google.com | Demonstrates a strategy to extend patent protection through novel solid forms of active pharmaceutical ingredients. |

| WO2012046882A1 | Not specified | Claims 1,4-oxazepane (B1358080) derivatives and their use as pharmaceuticals. | Shows the patenting of larger ring systems containing both oxygen and nitrogen, indicating a broad interest in such heterocyclic scaffolds. |

Strategic Assessment of Intellectual Property Rights and Commercial Exclusivity

For any entity looking to develop and commercialize this compound or its derivatives, a thorough strategic assessment of the intellectual property landscape is crucial. The primary goal is to secure commercial exclusivity, which is typically achieved through obtaining a robust patent portfolio.

Key strategic considerations include:

Breadth of Claims: A narrow patent covering only this compound might be easily circumvented by competitors using closely related analogues. Therefore, a more effective strategy would be to pursue broader Markush claims that encompass a variety of substituents on the oxane ring and modifications of the aminomethyl group.

Layering of IP: A multi-layered IP strategy provides more comprehensive protection. This would involve filing for:

Composition of matter patents on the lead compound and its derivatives.

Process patents on the most efficient and scalable synthetic routes.

Method of use patents for specific therapeutic indications as they are discovered.

Formulation patents for the final drug product.

Geographical Filing Strategy: Patent rights are territorial. A strategic decision must be made on where to file for patent protection, focusing on key pharmaceutical markets such as the United States, Europe, and Japan, as well as major manufacturing hubs.

The value of intellectual property in this space is underscored by the frequent use of oxetane and oxane motifs to gain IP advantages in drug discovery programs. acs.orgnih.gov By creating novel molecular entities that are structurally distinct from existing patented compounds, companies can carve out their own areas of commercial exclusivity.

Implications for Future Innovation and Technology Transfer

The intellectual property landscape for oxane-based amines has significant implications for future innovation and technology transfer. The high level of interest from the pharmaceutical industry suggests that novel compounds incorporating the oxane motif are considered valuable. nih.gov

Incentive for Innovation: The ability to secure strong patent protection for novel oxane-based amines provides a powerful incentive for research and development in this area. This drives the discovery of new compounds with potentially superior therapeutic properties.

Opportunities for Academia-Industry Collaboration: Academic labs often excel at developing novel synthetic methodologies and exploring the fundamental properties of new chemical scaffolds. nih.gov This creates opportunities for technology transfer, where academic discoveries are licensed to industrial partners for further development and commercialization. Patents are the currency of such transactions, enabling universities to capitalize on their research efforts.

Focus on Niche Applications: As the patent landscape becomes more crowded, innovation may shift towards more specialized applications or the development of compounds with very specific property profiles to address unmet medical needs. This could involve, for example, developing oxane-based amines for rare diseases or as highly selective enzyme inhibitors.

Future Research Directions and Emerging Opportunities

Application of Artificial Intelligence and Machine Learning in the Design and Optimization of (3-Methyloxan-3-yl)methanamine-Derived Compounds

Generative AI models can further enhance this process by proposing entirely new molecular structures based on desired parameters. By inputting specific criteria, such as target binding affinity or desired solubility, these models can generate novel derivatives of this compound that may not have been conceived through conventional medicinal chemistry approaches.

The table below illustrates a potential workflow for the application of AI/ML in the development of this compound-derived compounds.

| Step | AI/ML Tool | Objective |

| 1. Data Collection & Curation | Automated data extraction tools | Gather data on known oxane and amine compounds, including their synthesis, properties, and biological activities. |

| 2. Model Training | Neural Networks, Random Forests | Develop predictive models for properties such as bioactivity, toxicity, and metabolic stability. |

| 3. Virtual Screening | High-throughput virtual screening platforms | Screen virtual libraries of this compound derivatives against the trained models. |

| 4. Generative Design | Generative Adversarial Networks (GANs) | Propose novel derivatives with optimized properties based on desired criteria. |

| 5. Synthesis Prioritization | Retrosynthesis prediction algorithms | Identify the most promising candidates for laboratory synthesis and experimental validation. |

Sustainable Synthesis and Circular Economy Considerations for its Production and Application

The principles of green chemistry and the circular economy are increasingly integral to modern chemical manufacturing. Future research into this compound should prioritize the development of sustainable synthetic routes and consider the entire lifecycle of the compound and its derivatives.

Current synthetic methods for similar heterocyclic amines often rely on petroleum-based starting materials and may involve hazardous reagents and generate significant waste. Green synthesis approaches could explore the use of renewable feedstocks, such as biomass-derived platform chemicals, as starting materials. mdpi.comnih.govmdpi.comrsc.org The development of catalytic methods that minimize energy consumption and the use of toxic solvents will be crucial.

A circular economy model for this compound would involve designing its derivatives for recyclability or biodegradability. sustainability-directory.compharmalifescience.comefpia.eunih.govpharmamanufacturing.com For applications where the compound is part of a larger product, such as a polymer or a pharmaceutical, designing for disassembly and recovery of the amine fragment would be a key consideration. This "design for circularity" approach aims to minimize waste and maximize the value extracted from chemical resources. sustainability-directory.compharmamanufacturing.com

The following table outlines key considerations for a sustainable and circular approach to the production and application of this compound.

| Principle | Key Consideration | Potential Approach |

| Green Synthesis | Reduce reliance on fossil fuels and hazardous reagents. | Utilize biomass-derived starting materials; employ catalytic and solvent-free reaction conditions. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. | Design synthetic pathways with high atom economy, minimizing the formation of byproducts. |

| Design for Degradation | Ensure that derivatives of the compound do not persist in the environment. | Incorporate biodegradable linkages into the molecular structure of derivatives. |

| Recycling & Recovery | Enable the recovery and reuse of the compound or its constituent parts. | Develop methods for the selective cleavage and recovery of the this compound moiety from end-of-life products. |

Exploration of this compound in Catalysis and Biocatalysis

The amine functionality of this compound suggests its potential as a catalyst or as a ligand for metal-based catalysts. The steric hindrance provided by the methyl group and the oxane ring could impart unique selectivity in catalytic transformations.

In organocatalysis, primary amines are known to catalyze a variety of reactions, including aldol and Michael additions. The specific stereoelectronic properties of this compound could lead to novel catalytic activities and selectivities. Furthermore, its derivatives could be employed as ligands in transition metal catalysis, influencing the reactivity and selectivity of the metal center. Machine learning can also be applied to accelerate the design and discovery of new catalysts based on this scaffold. nih.govaiche.orgunsw.edu.auumich.edu

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes such as transaminases and imine reductases could potentially be used for the synthesis of chiral derivatives of this compound or for its incorporation into more complex molecules. nih.govacs.org Directed evolution and protein engineering techniques could be employed to tailor enzymes for specific transformations involving this compound, opening up possibilities for the efficient and sustainable production of valuable chiral building blocks.

Interdisciplinary Collaborations for Novel Applications of the Compound

The full potential of this compound is most likely to be realized through collaborations that bridge traditional scientific disciplines. The unique combination of a cyclic ether and a primary amine in a single molecule makes it an attractive building block for a wide range of applications.

In medicinal chemistry, the oxane ring is a recognized scaffold that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.govresearchgate.netresearchgate.netrsc.org Collaboration between synthetic chemists and pharmacologists could lead to the development of novel therapeutics incorporating the this compound moiety.

In materials science, this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with unique thermal or mechanical properties. Collaboration with polymer scientists and engineers would be essential to explore these possibilities.

In agrochemicals, the development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds. Interdisciplinary teams of chemists, biologists, and agricultural scientists could investigate the potential of this compound derivatives as active ingredients in new crop protection products. The importance of such multidisciplinary training and collaboration is increasingly recognized as crucial for accelerating the drug discovery process. acs.org

The following table lists potential interdisciplinary collaborations and their corresponding research goals.

| Collaborating Disciplines | Research Goal |

| Synthetic Chemistry & Pharmacology | Design and synthesize novel drug candidates with improved pharmacokinetic profiles. |

| Organic Chemistry & Materials Science | Develop new polymers and functional materials with unique properties. |

| Chemistry & Agricultural Science | Discover and develop novel agrochemicals for crop protection. |

| Computational Chemistry & Experimental Biology | Accelerate the identification of biological targets and the development of bioactive compounds. |

Q & A

Q. In what medicinal chemistry contexts could this compound serve as a scaffold?

- Answer : The oxane ring’s rigidity and amine functionality make it suitable for designing CNS-targeting molecules (e.g., neurotransmitter analogs). Its structural similarity to pyrrolidine derivatives () suggests potential in dopamine receptor modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.